Cas no 150691-04-6 ([2-(tert-butylsulfamoyl)phenyl]boronic acid)
![[2-(tert-butylsulfamoyl)phenyl]boronic acid structure](https://ja.kuujia.com/scimg/cas/150691-04-6x500.png)
[2-(tert-butylsulfamoyl)phenyl]boronic acid 化学的及び物理的性質
名前と識別子
-
- (2-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid
- 2-(t-Butylamino)sulfonylphenylboronic acid
- 2-(tert-Butylamino)sulfonylphenylboronic acid
- [2-(tert-butylsulfamoyl)phenyl]boronic acid
- {2-[(tert-butylamino)sulfonyl]phenyl}boronic acid(SALTDATA: FREE)
- Boronicacid, [2-[[(1,1-dimethylethyl)amino]sulfonyl]phenyl]- (9CI)
- 2-(N-tert-Butylsulfamoyl)phenylboronic acid
- 2-(tert-Butylaminosulfonyl)benzeneboronic acid
- 2-(tert-Butylsulfamoyl)phenylboronic acid
- 2-N-tert-Butylaminosulfonylphenylboronic acid
- 2-[(t-Butylamino)sulfonyl]phenylboronic acid
- 2-tert-Butylaminosulfonylphenylboronic acid
- AKOS BRN-0531
- CHEMBRDG-BB 3200963
- N-TERT-BUTYLBENZENESULFONAMIDE-2-BORONIC ACID
- (2-((TERT-BUTYLAMINO)SULFANYL)PHENYL) BORONIC ACID
- {2-[(tert-butylamino)sulfonyl]phenyl}boronic acid
- Boronic acid, [2-[[(1,1-dimethylethyl)amino]sulfonyl]phenyl]-
- 2-[(tert-Butylamino)sulfonyl]phenylboronic acid, AldrichCPR
- PubChem5315
- A26774
- 2-(t-butylaminosulfonyl)phenylboronic acid
- 2-(t-butylamino-sulfonyl)phenylboronic acid
- 2-[(tert-butylamino)sulfonyl]phenylboronic acid
- TUEIURIZJQRMQE-UHFFFAOYSA-N
- Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]phenyl]-
- 2-(tert-butylaminosulfonyl)-phenyl boronic acid
- SCHEMBL519774
- (2-(N-(tert-butyl)sulfamoyl)phenyl)-boronic acid
- 2-[(tert-butyl amino)sulfonyl]phenyl boronic acid
- (2-(N-(tert-butyl)sulfamoyl)phenyl) boronic acid
- 2-(t-butylamino)sulfonylphenyl boronic acid
- AB08766
- DTXSID60407374
- 2-(N-t-Butylsulfamoyl)phenylboronic Acid
- 2-tert-butylsulfamoyl-phenylboronic acid
- 2-(tert-butylsulfamoyl)phenyl-(dihydroxy)borane
- 2-t-butylaminosulfonyl-benzeneboronic acid
- {2-[(tert-butylamino)sulfonyl]phenyl}boronic acid;2-(tert-Butylsulfamoyl)phenylboronic Acid
- 150691-04-6
- SY018835
- (2-(N-(tert-Butyl)sulfamoyl)phenyl)boronicacid
- MFCD01318943
- AKOS004119298
- 2-tert-butylsulfamoylphenyl boronic acid
- CS-W005892
- 2-[N-(tert-Butyl)sulfamoyl]benzeneboronic acid
- BCP19765
- 2-Borono-N-tert-butylbenzenesulfonamide
- TrimethyltinHydroxide
- DS-17394
- 2-(tert-butylsulfamoyl)phenyl(dihydroxy)borane
-
- MDL: MFCD01318943
- インチ: 1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-7-5-4-6-8(9)11(13)14/h4-7,12-14H,1-3H3
- InChIKey: TUEIURIZJQRMQE-UHFFFAOYSA-N
- ほほえんだ: S(C1=C([H])C([H])=C([H])C([H])=C1B(O[H])O[H])(N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 257.08900
- どういたいしつりょう: 257.0893093g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95
じっけんとくせい
- 色と性状: White to Yellow Solid
- ふってん: 443.2℃ at 760 mmHg
- PSA: 95.01000
- LogP: 0.91490
[2-(tert-butylsulfamoyl)phenyl]boronic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P261;P280;P305+P351+P338;P304+P340;P405;P501
- ちょぞうじょうけん:2-8 °C
[2-(tert-butylsulfamoyl)phenyl]boronic acid 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
[2-(tert-butylsulfamoyl)phenyl]boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K08331-1g |
2-(N-tert-butylsulfamoyl)phenylboronic acid |
150691-04-6 | >95% | 1g |
$88 | 2024-05-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N843423-1g |
(2-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid |
150691-04-6 | 98% | 1g |
¥322.20 | 2022-09-01 | |
Matrix Scientific | 097078-10g |
(2-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid, 95+% |
150691-04-6 | 95+% | 10g |
$945.00 | 2023-09-10 | |
abcr | AB214982-25 g |
{2-[(tert-Butylamino)sulfonyl]phenyl}boronic acid; 95% |
150691-04-6 | 25g |
€861.00 | 2023-03-08 | ||
Alichem | A019122052-10g |
(2-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid |
150691-04-6 | 98% | 10g |
263.34 USD | 2021-06-16 | |
ChemScence | CS-W005892-1g |
(2-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid |
150691-04-6 | 99.58% | 1g |
$40.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N30970-1g |
(2-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid |
150691-04-6 | 1g |
¥216.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N30970-5g |
(2-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid |
150691-04-6 | 5g |
¥796.0 | 2021-09-04 | ||
TRC | B694033-1g |
2-(t-Butylamino)sulfonylphenylboronic acid |
150691-04-6 | 1g |
$ 98.00 | 2023-04-18 | ||
Apollo Scientific | OR360571-10g |
2-(tert-Butylamino)sulfonylphenylboronic acid |
150691-04-6 | 98% | 10g |
£228.00 | 2023-09-02 |
[2-(tert-butylsulfamoyl)phenyl]boronic acid 関連文献
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
[2-(tert-butylsulfamoyl)phenyl]boronic acidに関する追加情報
Introduction to [2-(tert-butylsulfamoyl)phenyl]boronic Acid (CAS No. 150691-04-6)
[2-(tert-butylsulfamoyl)phenyl]boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 150691-04-6, features a unique structural motif consisting of a phenyl ring substituted with a [tert-butylsulfamoyl] group and a boronic acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The [boronic acid] component of this molecule is particularly noteworthy due to its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the construction of complex molecular architectures. In pharmaceutical research, boronic acids are frequently employed in the development of drugs targeting enzymes and receptors, owing to their ability to form stable complexes with biological molecules.
The [tert-butylsulfamoyl] group appended to the phenyl ring introduces steric hindrance and electronic effects that can modulate the reactivity and selectivity of the boronic acid moiety. This structural feature is particularly useful in medicinal chemistry, where precise control over molecular interactions is crucial for achieving high efficacy and minimal side effects. Recent studies have highlighted the potential of this compound in designing novel inhibitors for therapeutic targets such as kinases and proteases.
Recent advancements in computational chemistry have further enhanced the understanding of [2-(tert-butylsulfamoyl)phenyl]boronic acid's reactivity. Molecular modeling studies have revealed that the [tert-butylsulfamoyl] group influences the electronic distribution around the boron atom, thereby affecting its nucleophilicity and stability in various reaction conditions. These insights have enabled researchers to optimize synthetic pathways, improving yields and purity levels in large-scale production.
In materials science, this compound has been explored for its potential applications in organic electronics and nanotechnology. The combination of a rigid phenyl ring and functionalized boronic acid groups makes it an excellent candidate for designing conductive polymers and supramolecular assemblies. Researchers have demonstrated its utility in creating novel materials with enhanced optical and electronic properties, which could revolutionize fields such as flexible electronics and photovoltaics.
The pharmaceutical industry has also leveraged [2-(tert-butylsulfamoyl)phenyl]boronic acid in the development of targeted therapies for diseases like cancer and inflammatory disorders. Its ability to participate in cross-coupling reactions allows for the rapid assembly of complex drug candidates with high precision. Preclinical studies have shown promising results when this compound is incorporated into inhibitors targeting aberrant signaling pathways involved in disease progression.
Moreover, the environmental impact of using [2-(tert-butylsulfamoyl)phenyl]boronic acid has been a focus of recent research. Efforts have been made to develop greener synthetic methods that minimize waste and reduce energy consumption. These initiatives align with global trends toward sustainable chemistry, ensuring that advancements in pharmaceuticals do not come at the expense of environmental health.
Future directions in the study of [2-(tert-butylsulfamoyl)phenyl]boronic acid include exploring its role in drug delivery systems and nanomedicine. The compound's bifunctional nature—combining a reactive boronic acid group with a stable phenyl ring—makes it an attractive candidate for designing smart drug carriers that can target specific sites within the body while maintaining controlled release profiles.
In conclusion, [2-(tert-butylsulfamoyl)phenyl]boronic acid (CAS No. 150691-04-6) is a versatile compound with far-reaching applications across multiple scientific disciplines. Its unique structural features enable its use as a valuable intermediate in pharmaceutical synthesis, materials science, and environmental chemistry. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in shaping future advancements.
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